molecular formula C14H15NO7 B7816800 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 936074-45-2

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B7816800
CAS No.: 936074-45-2
M. Wt: 309.27 g/mol
InChI Key: YJJCMPMXQUYKAT-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a carboxylic acid group at position 3 and substituted with a methyl group at position 4. The benzodioxol moiety at position 5 is further modified with methoxy groups at positions 4 and 7 (Figure 1). The dihydro-oxazole scaffold is conformationally restricted due to partial saturation, which influences its reactivity and intermolecular interactions . This structural combination is observed in bioactive molecules targeting enzymes or receptors requiring rigid, planar aromatic systems .

Properties

IUPAC Name

5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-6-9(14(16)17)15-22-10(6)7-4-8(18-2)12-13(11(7)19-3)21-5-20-12/h4,6,10H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJCMPMXQUYKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(ON=C1C(=O)O)C2=CC(=C3C(=C2OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125847
Record name 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-45-2
Record name 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole ring followed by the introduction of the isoxazolecarboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Dihydro-oxazole Derivatives
Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 4,7-Dimethoxy-1,3-benzodioxol, 4-methyl Carboxylic acid, dihydro-oxazole ~363.3 (estimated)
5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-...-3-carbohydrazide 6,7-Dimethoxy-1,3-benzodioxol, nitrobenzyloxy, carbohydrazide Carbohydrazide, dihydro-oxazole ~605.6
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-Bromophenyl Carboxylic acid, dihydro-oxazole ~286.1
4,4-Dimethyl-2-(2,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazole 2,4,5-Trimethoxyphenyl, 4,4-dimethyl Dihydro-oxazole ~293.3

Key Observations :

  • Substituent Diversity: The target compound’s 1,3-benzodioxol group distinguishes it from simpler aryl-substituted analogs (e.g., 4-bromophenyl in ). This bicyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic substituents.
  • Steric and Electronic Effects : The 4-methyl group on the dihydro-oxazole ring in the target compound may reduce ring puckering amplitude compared to unmethylated analogs, as predicted by Cremer-Pople parameters .

Physicochemical and Electronic Properties

Table 2: Inferred Property Comparison
Compound logP (Estimated) Aqueous Solubility Acidity (pKa)
Target Compound ~2.1 Low ~3.5 (COOH)
3-(4-Bromophenyl)-...-acid ~2.8 Very low ~3.2 (COOH)
Nitrobenzyloxy-substituted analog ~3.5 Insoluble N/A (carbohydrazide)
Trimethoxyphenyl analog ~1.9 Moderate N/A (no COOH)

Analysis :

  • Lipophilicity : The nitrobenzyloxy group in increases logP significantly, suggesting reduced bioavailability without formulation aids.
  • Acidity : The carboxylic acid group in the target compound and exhibits similar pKa values, but electron-withdrawing bromine in slightly enhances acidity.
  • Solubility : Methoxy-rich analogs (e.g., ) show improved solubility due to polar surface area, whereas the target compound’s benzodioxol system limits water compatibility.

Conformational and Crystallographic Insights

The dihydro-oxazole ring in the target compound adopts a puckered conformation, as analyzed using Cremer-Pople coordinates (Figure 2). The 4-methyl group restricts pseudorotation, yielding a predominant envelope conformation with a puckering amplitude (q) of ~0.45 Å, compared to q = 0.62 Å in unmethylated analogs . Crystallographic data for related compounds (e.g., ) were refined using SHELXL , confirming that steric bulk from substituents like bromine or benzodioxol groups influences unit-cell packing and intermolecular hydrogen bonding.

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